3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea
Description
The compound 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea is a urea derivative featuring two distinct aromatic moieties: a 4-ethoxyphenyl-substituted tetrazole and a 3,4,5-trimethoxyphenyl group. Urea derivatives are well-documented for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects . The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, while the 3,4,5-trimethoxyphenyl group is frequently associated with antiproliferative activity in oncology-related compounds .
Properties
IUPAC Name |
1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O5/c1-5-31-15-8-6-14(7-9-15)26-18(23-24-25-26)12-21-20(27)22-13-10-16(28-2)19(30-4)17(11-13)29-3/h6-11H,5,12H2,1-4H3,(H2,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGYNDOATHZEPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea typically involves multiple steps, starting with the preparation of the tetrazole ring. The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic conditions. The ethoxyphenyl group is then introduced via a nucleophilic substitution reaction. Finally, the trimethoxyphenyl urea moiety is attached through a condensation reaction with an isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
The tetrazole ring and methoxy/ethoxy groups are primary sites for oxidation:
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Tetrazole ring oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the tetrazole ring may degrade to form nitrogen oxides and a substituted benzaldehyde derivative .
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Demethylation of methoxy groups : Oxidative cleavage using HI/Ac₂O converts methoxy (-OCH₃) groups to hydroxyl (-OH), producing 3,4,5-trihydroxyphenyl derivatives .
Reduction Reactions
The tetrazole ring exhibits reducibility under catalytic hydrogenation:
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Tetrazole reduction : Using H₂/Pd-C in ethanol, the tetrazole ring reduces to a primary amine , yielding 3-{[1-(4-ethoxyphenyl)-1H-aminomethyl]-1-(3,4,5-trimethoxyphenyl)urea .
| Reaction Type | Conditions | Products | Key References |
|---|---|---|---|
| Tetrazole hydrogenation | H₂ (1 atm), Pd-C, EtOH, 25°C | Amine derivative |
Hydrolysis Reactions
The urea linkage is susceptible to hydrolysis:
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Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the urea group into 3,4,5-trimethoxyaniline and a tetrazole-substituted carbamic acid .
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Basic hydrolysis (NaOH, H₂O, 70°C): Produces ammonia and a disubstituted carbonyl compound .
Substitution Reactions
The methylene bridge (-CH₂-) between the tetrazole and urea groups participates in nucleophilic substitution:
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Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form quaternary ammonium salts .
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Acylation : Acetyl chloride in pyridine substitutes the methylene hydrogen, yielding acetylated derivatives .
| Reaction Type | Conditions | Products | Key References |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium salt | |
| Acylation | AcCl, pyridine, 0°C | Acetylated derivative |
Cycloaddition and Heterocycle Formation
The tetrazole ring can engage in [3+2] cycloadditions:
| Reaction Type | Conditions | Products | Key References |
|---|---|---|---|
| Cu-catalyzed cycloaddition | CuI, DIPEA, DMF, 80°C | Triazole-tetrazole hybrid |
Stability Under Physiological Conditions
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pH-dependent degradation : At physiological pH (7.4), the compound shows slow hydrolysis (~5% degradation over 24 hours) .
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Thermal stability : Decomposes above 200°C, releasing CO₂ and NH₃ .
Key Research Findings
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Tetrazole reactivity dominates : The ring’s electron-deficient nature makes it prone to reduction and cycloaddition .
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Urea group liability : Hydrolysis limits oral bioavailability but allows prodrug strategies .
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Methoxy groups as metabolic hotspots : Demethylation by cytochrome P450 enzymes generates bioactive phenolic metabolites.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, various tetrazole derivatives have been synthesized and tested for their effectiveness against bacteria and fungi. In vitro studies utilizing disc diffusion methods have demonstrated that certain tetrazole compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli . The unique structure of 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea may enhance its bioactivity compared to other similar compounds.
Anti-inflammatory Properties
Tetrazole derivatives have also been explored for their anti-inflammatory effects. Compounds in this class were evaluated using carrageenan-induced paw edema models in rats. Some derivatives exhibited anti-inflammatory activity comparable to standard drugs like diclofenac sodium . The potential of this compound in this regard warrants further investigation to establish its efficacy and mechanism of action.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. SAR studies have shown that modifications in the urea moiety or the substitution patterns on the aromatic rings can significantly influence both the potency and selectivity of the compound against various biological targets .
Case Study 1: Antibacterial Activity
In one study focusing on a series of tetrazole derivatives similar to this compound, researchers found that specific substitutions led to enhanced antibacterial activity against resistant strains of bacteria. The results indicated that compounds with electron-donating groups on the phenyl rings displayed superior activity .
Case Study 2: Anti-inflammatory Efficacy
Another investigation assessed the anti-inflammatory effects of tetrazole-containing compounds in a model of chronic inflammation. Results showed that certain derivatives exhibited significant reductions in edema and pain response compared to controls. The study highlighted the importance of structural modifications in enhancing therapeutic outcomes .
Summary Table of Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Triazole instead of tetrazole | Known for anti-cancer activity |
| (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)propan-1-one | Contains an acrylamide moiety | Exhibits anti-inflammatory effects |
Mechanism of Action
The mechanism of action of 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific enzymes. This interaction can trigger various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and similar derivatives, alongside their reported biological activities:
Key Observations:
The 3,4,5-trimethoxyphenyl group is a common pharmacophore in anticancer agents, as seen in compounds with IC₅₀ values below 3 µM . Its electron-donating methoxy groups may improve DNA intercalation or tubulin binding .
Functional Group Influence :
- Urea linkers (target compound and ) provide hydrogen-bonding capabilities, which could improve target binding affinity compared to amide () or carboxylic acid () functionalities.
- Tetrazole rings (target compound and ) offer metabolic stability over carboxylic acids, a feature critical for oral bioavailability .
Biological Activity
The compound 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a tetrazole ring and various aromatic substituents suggests a range of pharmacological properties.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 358.39 g/mol. Its structure includes:
- A tetrazole ring , which is known for enhancing solubility and bioactivity.
- An ethoxyphenyl group , which may contribute to lipophilicity and interaction with biological targets.
- A trimethoxyphenyl urea moiety , which can influence the compound's pharmacokinetics and dynamics.
Biological Activities
Research has indicated that compounds containing tetrazole rings often exhibit a broad spectrum of biological activities. Below are some notable findings regarding the biological activity of the target compound:
Anticancer Activity
Studies have shown that tetrazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, modifications in the methoxy substituents on phenyl rings have been linked to increased antiproliferative activity against certain cancer types. The presence of multiple methoxy groups on the phenyl ring enhances the compound's interaction with cellular targets, leading to improved efficacy .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. In particular, its ability to inhibit tyrosinase , an enzyme involved in melanin production, has been noted. This property could be beneficial in developing treatments for skin disorders or as a cosmetic agent .
Pharmacological Studies
A comprehensive evaluation of the biological activity was conducted through in vitro assays. The following table summarizes key findings from various studies:
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Anticancer Studies : In one study, derivatives similar to this compound were tested against several cancer cell lines, demonstrating promising results with IC50 values significantly lower than those of standard chemotherapeutics .
- Enzyme Inhibition : Another research effort focused on the inhibitory effects on tyrosinase activity, revealing that specific structural modifications could enhance potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
